![molecular formula C16H28ClN B2524128 1-(三环[4.3.1.1(3,8)]十一烷-1-基甲基)吡咯烷盐酸盐 CAS No. 1215759-06-0](/img/structure/B2524128.png)

1-(三环[4.3.1.1(3,8)]十一烷-1-基甲基)吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

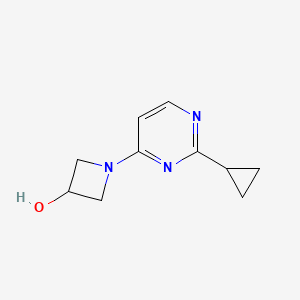

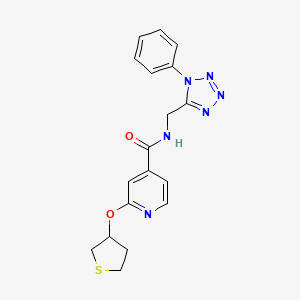

The compound 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride is a derivative of tricyclo[4.3.1.1(3,8)]undecane, which is a polycyclic alkane. This compound is of interest due to its potential biological activities, particularly as an antiviral agent. The structure of the compound suggests that it may have unique chemical and physical properties that could be exploited for medicinal purposes.

Synthesis Analysis

The synthesis of derivatives of tricyclo[4.3.1.1(3,8)]undecane involves functionalization reactions via cationic intermediates. For instance, bromination at C-1 followed by conversion into various functional groups such as hydroxide, carboxylic acid, and amine has been reported. These functional groups can then be used to synthesize secondary derivatives like esters, amides, carbamates, and ureas . Additionally, the synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts has been described, which involves a series of reactions including reduction, N-protection, and degradative oxidation to afford varied pyrrolidine structures . Furthermore, a stereocontrolled synthesis of highly functionalized pyrrolizidine systems via rearrangement of 1,3-dipolar cycloadducts has been documented, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride is likely to be complex due to the presence of the tricyclic system. The tricyclic framework provides a rigid backbone that can influence the overall conformation and stereochemistry of the molecule. The presence of the pyrrolidine ring suggests potential for diverse chemical reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound is expected to be influenced by the functional groups attached to the tricyclic system. For example, the amine hydrochlorides derived from similar structures have shown marked antiviral activities . The pyrrolidine ring itself is a versatile moiety that can undergo various chemical transformations, such as N-alkylation or oxidation, which can be used to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride would be influenced by its molecular structure. The polycyclic nature of the compound would likely result in a high degree of rigidity and low solubility in water. The presence of the pyrrolidine ring and hydrochloride salt form could improve solubility in polar solvents and enhance its bioavailability. The compound's stereochemistry and conformational stability could also affect its binding affinity to biological targets and its overall biological activity .

科学研究应用

抗病毒活性

与“1-(三环[4.3.1.1(3,8)]十一烷-1-基甲基)吡咯烷盐酸盐”结构主题密切相关的多环烷烃已对其抗病毒活性进行了研究。具体而言,如 4-同异扭曲烷的衍生物已显示出对病毒的显著效力,在针对新城疫病毒的体外测定中显示出比金刚烷盐酸盐高 30-50 倍的有效性。这些发现表明在抗病毒药物开发中具有潜在的治疗应用 (相神, 稻本, 高石, & 藤仓, 1976)。

合成应用

吡咯烷的合成和功能化,即“1-(三环[4.3.1.1(3,8)]十一烷-1-基甲基)吡咯烷盐酸盐”中的核心结构,已对其在有机化学中的应用进行了广泛的研究。吡咯烷是具有生物效应的关键杂环有机化合物,用于医药、染料和农用化学品中。对吡咯烷化学的研究,包括 [3+2] 环加成反应以创建新的吡咯烷衍生物,突出了其在新合成方法和材料开发中的重要性 (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022)。

有机催化

吡咯烷衍生物在有机催化中也发挥着关键作用,展示了这些化合物在合成有机化学中的多功能性。例如,已发现 2-(吡咯烷基甲基)吡咯烷的三氟醋酸盐是一种有效的器官催化剂,用于不对称分子内醛醇反应。这突出了基于吡咯烷的化合物在以高对映选择性促进复杂有机转化中的潜力,进一步拓宽了其在化学合成中的应用范围 (林, 濑川, 山口, & 五十岚, 2007)。

属性

IUPAC Name |

1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N.ClH/c1-2-6-17(5-1)12-16-9-13-3-4-14(10-16)8-15(7-13)11-16;/h13-15H,1-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQNPQHPSAXCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC23CC4CCC(C2)CC(C4)C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)

![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)

![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)

![3-oxo-N-(3-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2524066.png)